molecular formula C97H167N23O22S3 B141904 Ranalexin CAS No. 155761-99-2

Ranalexin

Cat. No. B141904
CAS RN: 155761-99-2
M. Wt: 2103.7 g/mol
InChI Key: NSOITZIGPJTCMQ-KCXFZFQESA-N
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Description

Ranalexin is a potent antimicrobial peptide (AMP) produced in the skin of the American bullfrog, Rana catesbeiana . It is a 20-residue peptide that displays antimicrobial activity . This peptide contains two cysteine residues in positions 14 and 20 linked by a disulphide bridge .


Synthesis Analysis

The coding sequence, which corresponds to the mature antimicrobial peptide ranalexin, was chemically synthesized with preferred codons for expression in Escherichia coli . It was cloned into the vector pET32c (+) to express a thioredoxin-ranalexin fusion protein which was produced in soluble form in E. coli BL21 (DE3) induced under optimized conditions . After two purification steps through affinity chromatography, about 1 mg of the recombinant ranalexin was obtained from 1 L of culture .


Chemical Reactions Analysis

Ranalexin is known for its strong antimicrobial activity against Gram-positive bacteria with a rapid bactericidal mode of action . The short plasma half-life in vivo is a general disadvantage of AMPs consisting of L-amino acids .


Physical And Chemical Properties Analysis

Mass spectrometrical analysis of the purified recombinant ranalexin demonstrated its identity with ranalexin . The purified recombinant ranalexin is biologically active .

Scientific Research Applications

Antibacterial Properties and Potential

  • Recombinant Ranalexin Production and Antibacterial Activity : Ranalexin, a cationic peptide from frogs, exhibits potent antimicrobial properties. Its recombinant form, produced in Pichia pastoris, shows significant bactericidal activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). It's particularly effective when combined with antibiotics like polymyxin B or linezolid, suggesting potential as a therapeutic against multi-drug resistant bacteria (Aleinein, Schäfer, & Wink, 2014).

  • Synergistic Disinfection Properties : Ranalexin, when combined with lysostaphin, demonstrates synergistic antibacterial activity against MRSA. This combination may serve as an effective topical disinfectant or decolonizing agent for MRSA, offering an alternative to traditional treatments (Desbois, Lang, Gemmell, & Coote, 2010).

  • Enhanced Antimicrobial Activity and Pharmacokinetics : Modifications of ranalexin, such as the synthesis of danalexin consisting of d-amino acids, have been explored. Danalexin exhibits improved biodistribution and retention in the body, especially in the kidneys, while maintaining strong antimicrobial activity against Gram-positive and select Gram-negative bacteria. This suggests the potential for enhanced therapeutic applications (Domhan et al., 2019).

  • Potential in Wound and Systemic Infections Treatment : Ranalexin, in combination with lysostaphin, has shown efficacy in vivo against wound and systemic MRSA infections in animal models. This suggests potential for incorporation into wound dressings or as a therapeutic agent in treating drug-resistant staphylococcal infections (Desbois, Gemmell, & Coote, 2010).

  • Lipopeptide Modification for Enhanced Activity : By substituting amino acids in ranalexin with saturated fatty acids, researchers have developed lipopeptide derivatives with enhanced antimicrobial activity and improved pharmacokinetics. These derivatives show potent activity against both Gram-positive and Gram-negative bacteria, including multi-resistant strains, and exhibit extended circulation in the bloodstream (Domhan et al., 2018).

Potential in Treating Cryptosporidial Infections

  • Anticryptosporidial Activity : Ranalexin has shown moderate in vitro activity against Cryptosporidium parvum, a pathogen causing gastrointestinal illness. When used in combination with other compounds like lasalocid and azithromycin, it demonstrates enhanced effectiveness, suggesting potential use in treating cryptosporidial infections (Giacometti, Cirioni, Barchiesi, & Scalise, 2000).

Therapeutic Efficacy in Endotoxemia

  • Use in Septic Shock Treatment : Ranalexin has been tested in a rat model of septic shock, demonstrating significant reduction in mortality and bacterial growth, as well as antiendotoxin and anti-inflammatory effects. This suggests its potential as a therapeutic agent in treating septic shock (Ghiselli et al., 2001).

Applications in Antimicrobial Research

  • Functional Association Network in Drug Resistance Study : Ranalexin's mode of action and its interaction with drug resistance mechanisms in MRSA were studied using a systems-wide functional association network approach. This research provided insights into the development of novel therapeutic strategies against drug-resistant Staphylococcus aureus (Overton et al., 2011).

Ranalexin's Role in Biotechnology

  • Rhizosecretion in Plant Tissue Cultures : Studies have explored the production of ranalexin through rhizosecretion from Nicotiana tabacum hairy roots. This method demonstrates the potential of plant tissue cultures as an alternative production system for ranalexin and other antimicrobial peptides (Aleinein, Schäfer, & Wink, 2015).

Mechanism of Action

The likely mode of antimicrobial activity derives from electrostatic interactions between AMPs and the negatively charged phospholipids in bilayer membranes which cause “barrel stave,” “toroidal pores,” or destroy the membrane via a “carpet” mechanism . Ranalexin exhibits several different modes of action against S. aureus MRSA-252, including cell wall effects, increased cation influx, and possibly a dissipation of the transmembrane electrochemical gradient .

Future Directions

Infections caused by multidrug-resistant bacteria are a global emerging problem. New antibiotics that rely on innovative modes of action are urgently needed . Despite strong antimicrobial activity against Gram-positive bacteria, ranalexin shows disadvantages such as poor pharmacokinetics . To tackle these problems, a ranalexin derivative consisting exclusively of d-amino acids (named danalexin) was synthesized and compared to the original ranalexin for its antimicrobial potential and its biodistribution properties in a rat model .

properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-7,10-bis(4-aminobutyl)-13-[(1R)-1-hydroxyethyl]-19-methyl-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOITZIGPJTCMQ-KCXFZFQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)C(C)C)[C@@H](C)O)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H167N23O22S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165963
Record name Ranalexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2103.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranalexin

CAS RN

155761-99-2
Record name Ranalexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155761992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranalexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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